
2-Amino-4-(3-methylpiperidin-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(3-methylpiperidin-1-yl)butanamide is a chemical compound with a molecular formula of C10H21N3O. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the piperidine ring makes it a significant structure in medicinal chemistry due to its prevalence in various pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-methylpiperidin-1-yl)butanamide typically involves the reaction of 3-methylpiperidine with a suitable butanamide precursor. One common method involves the reductive amination of 3-methylpiperidine with 4-oxobutanamide in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(3-methylpiperidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidation of the compound can yield 2-oxo-4-(3-methylpiperidin-1-yl)butanamide.
Reduction: Reduction can produce 2-amino-4-(3-methylpiperidin-1-yl)butylamine.
Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-Amino-4-(3-methylpiperidin-1-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(3-methylpiperidin-1-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(2-methylpiperidin-1-yl)butanamide
- 2-Amino-4-(4-methylpiperidin-1-yl)butanamide
- N-(2-amino-4-fluorophenyl)-4-(3-methylpiperidin-1-yl)butanamide
Uniqueness
2-Amino-4-(3-methylpiperidin-1-yl)butanamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its pharmacological properties and reactivity. This uniqueness makes it a valuable compound for developing new drugs and studying structure-activity relationships.
Propiedades
Fórmula molecular |
C10H21N3O |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
2-amino-4-(3-methylpiperidin-1-yl)butanamide |
InChI |
InChI=1S/C10H21N3O/c1-8-3-2-5-13(7-8)6-4-9(11)10(12)14/h8-9H,2-7,11H2,1H3,(H2,12,14) |
Clave InChI |
GACZGGKIFOWMDU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)CCC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


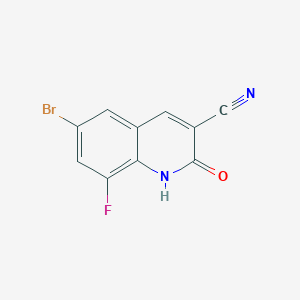
![4-chloro-2-ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13637379.png)
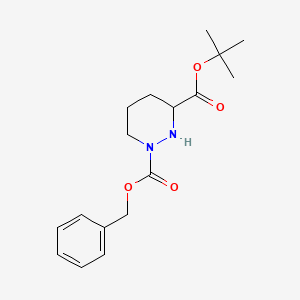
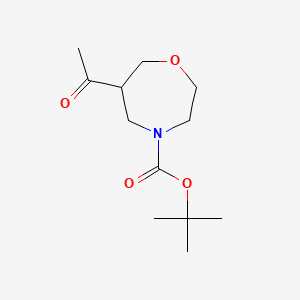
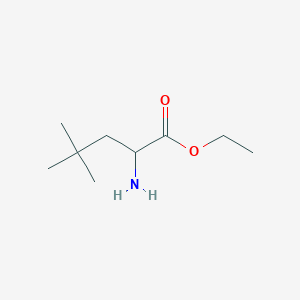

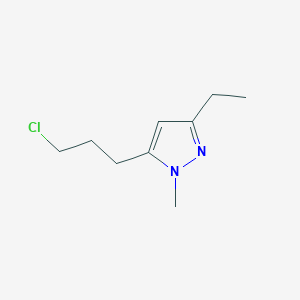

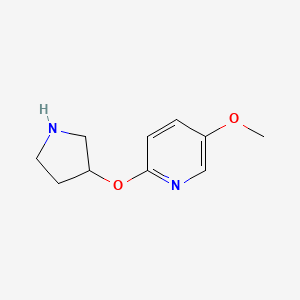


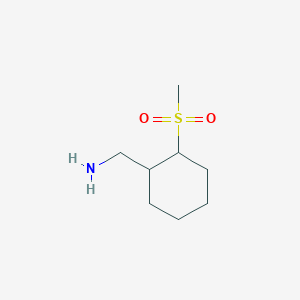
![[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13637437.png)

